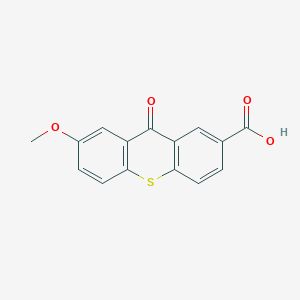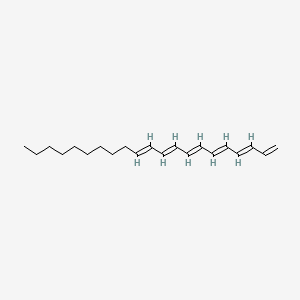
1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This specific compound features a bromopropyl group and a butyl group attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione typically involves the alkylation of a pyrimidine derivative. One common method includes the reaction of 5-butylpyrimidine-2,4(1H,3H)-dione with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the pyrimidine compound.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-5-butylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a butyl group.
Uniqueness: 1-(3-Bromopropyl)-5-butylpyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a bromopropyl and a butyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
51785-40-1 |
|---|---|
Formule moléculaire |
C11H17BrN2O2 |
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-5-butylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17BrN2O2/c1-2-3-5-9-8-14(7-4-6-12)11(16)13-10(9)15/h8H,2-7H2,1H3,(H,13,15,16) |
Clé InChI |
NVNBPKBITISMOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN(C(=O)NC1=O)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


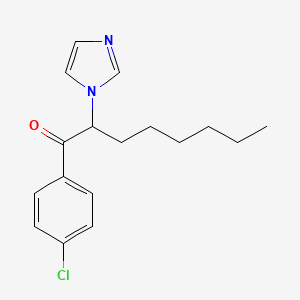
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

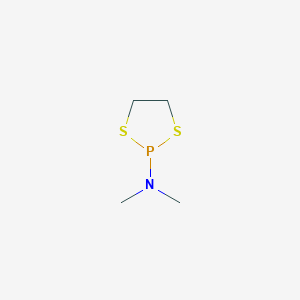
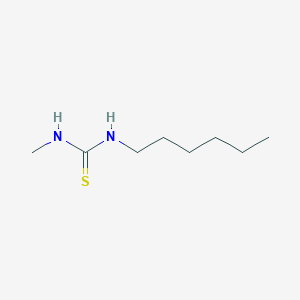
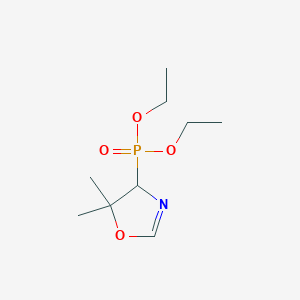
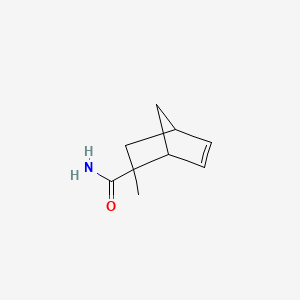
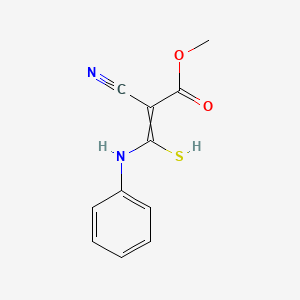
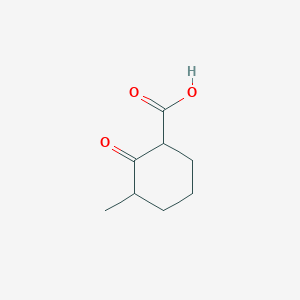
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
